Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound with the molecular formula C8H11NO. It is a derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework with a carboxamide functional group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It has been found that norbornene derivatives have potential therapeutic applications in cancer treatment .
Mode of Action
Norbornene derivatives have been found to interact with cancer cells, suggesting a potential antitumoral efficacy .
Biochemical Pathways
Norbornene derivatives have been studied for their impact on cancer cells, suggesting they may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The lipophilicity of the compound, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Norbornene derivatives have been associated with potential antitumoral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized through several methods. One common method involves the reaction of norbornene with a suitable amine in the presence of a catalyst. For example, the reaction of norbornene with ammonia or primary amines under high pressure and temperature can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced forms like amines, and substituted compounds with various functional groups .
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bicyclo[2.2.1]hept-5-ene-2-carboxamide include:
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- N-(2-Hydroxyethyl)this compound
Uniqueness
This compound is unique due to its specific functional group (carboxamide) and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-17-0, 51757-82-5, 51757-85-8 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-exo-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-endo-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-endo-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Norbornene-5-exo-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives interesting for targeting serotonin receptors?
A: Research suggests that specific structural features within this compound derivatives contribute to their affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. The presence of a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine ring are crucial for binding to the 5-HT1A receptor. [] By modifying the substituents on these structural elements, researchers aim to fine-tune the affinity and selectivity of these compounds for different serotonin receptor subtypes. This approach holds promise for developing new therapeutic agents with improved efficacy and fewer side effects.
Q2: How does the structure of this compound derivatives influence their interaction with serotonin receptors?
A: Studies using molecular docking simulations provide insights into how these compounds interact with their target receptors. For example, docking studies of this compound derivatives with the 5-HT1A receptor can reveal key interactions like hydrogen bonding, hydrophobic interactions, and pi-stacking that contribute to the overall binding affinity. [] This information is valuable for understanding the structure-activity relationship (SAR) and guiding the design of novel compounds with improved potency and selectivity.
Q3: Beyond serotonin receptors, what other applications have been explored for this compound derivatives?
A: this compound derivatives have demonstrated potential in materials science. For instance, they can be employed as monomers in ring-opening metathesis polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of well-defined polymers with controlled molecular weight and architecture. These polymers can then be utilized to functionalize materials, enhancing their properties or enabling new functionalities.
Q4: Can you provide an example of how this compound derivatives are used in material functionalization?
A: One example involves utilizing this compound derivatives to functionalize monolithic media. By grafting polymers containing these derivatives onto the surface of porous monolithic supports, researchers have successfully immobilized metal catalysts like palladium and platinum. [] These immobilized catalysts offer several advantages over their homogeneous counterparts, such as easier separation from the reaction mixture and reusability. In this specific application, the this compound derivatives play a crucial role in anchoring the catalytic metal nanoparticles within the pores of the support material.
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